6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with trifluoromethyl-substituted reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrido[3,2-d]pyrimidines.
Scientific Research Applications
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity. Pathways involved include inhibition of kinase activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-d]pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Methylpyrido[3,2-d]pyrimidin-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and reactivity.
Uniqueness
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H5F3N4 |
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Molecular Weight |
214.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-2-1-4-5(14-6)3-13-7(12)15-4/h1-3H,(H2,12,13,15) |
InChI Key |
PPFFNRWBVHWBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CN=C(N=C21)N)C(F)(F)F |
Origin of Product |
United States |
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